molecular formula C34H34N4O4 B15296458 N,N'-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide)

N,N'-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide)

Cat. No.: B15296458
M. Wt: 562.7 g/mol
InChI Key: QGDMGUBOVKQQGA-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) is a complex organic compound characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) typically involves the reaction of ethane-1,2-diamine with benzoyl chloride derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Molecular docking studies have shown that the compound can form stable complexes with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-(2-benzamidoethyl)benzamide) is unique due to its specific benzamide groups and ethane-1,2-diyl linker, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.

Properties

Molecular Formula

C34H34N4O4

Molecular Weight

562.7 g/mol

IUPAC Name

N-[2-[2-[2-benzamidoethyl(benzoyl)amino]ethyl-benzoylamino]ethyl]benzamide

InChI

InChI=1S/C34H34N4O4/c39-31(27-13-5-1-6-14-27)35-21-23-37(33(41)29-17-9-3-10-18-29)25-26-38(34(42)30-19-11-4-12-20-30)24-22-36-32(40)28-15-7-2-8-16-28/h1-20H,21-26H2,(H,35,39)(H,36,40)

InChI Key

QGDMGUBOVKQQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN(CCN(CCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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